2-Amino-4-(trifluoromethoxy)benzamide

Lipophilicity Drug‑likeness Scaffold design

2-Amino-4-(trifluoromethoxy)benzamide (CAS 1261724‑55‑3) is a disubstituted benzamide building block carrying an amino group at the 2‑position, a trifluoromethoxy (–OCF₃) substituent at the 4‑position, and a primary amide moiety. Its computed physicochemical descriptors include a molecular weight of 220.15 g mol⁻¹, an XLogP3‑AA value of 1.8, a topological polar surface area (TPSA) of 78.3 Ų, and two hydrogen‑bond donors.

Molecular Formula C8H7F3N2O2
Molecular Weight 220.15 g/mol
CAS No. 1261724-55-3
Cat. No. B1344220
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-4-(trifluoromethoxy)benzamide
CAS1261724-55-3
Molecular FormulaC8H7F3N2O2
Molecular Weight220.15 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1OC(F)(F)F)N)C(=O)N
InChIInChI=1S/C8H7F3N2O2/c9-8(10,11)15-4-1-2-5(7(13)14)6(12)3-4/h1-3H,12H2,(H2,13,14)
InChIKeyWAFBRVUWYMOYSW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-4-(trifluoromethoxy)benzamide (CAS 1261724-55-3) – Procurement-Relevant Identity and Physicochemical Profile


2-Amino-4-(trifluoromethoxy)benzamide (CAS 1261724‑55‑3) is a disubstituted benzamide building block carrying an amino group at the 2‑position, a trifluoromethoxy (–OCF₃) substituent at the 4‑position, and a primary amide moiety. Its computed physicochemical descriptors include a molecular weight of 220.15 g mol⁻¹, an XLogP3‑AA value of 1.8, a topological polar surface area (TPSA) of 78.3 Ų, and two hydrogen‑bond donors [1]. An independent source reports a measured logP of 1.55 and a density of 1.5 ± 0.1 g cm⁻³ . The compound is primarily catalogued as a research chemical and synthetic intermediate, with commercial suppliers offering purities of ≥ 95 % and ≥ 98 % (HPLC) [2].

Why In‑Class Benzamide Building Blocks Cannot Simply Replace 2‑Amino‑4‑(trifluoromethoxy)benzamide


The simultaneous presence of a free 2‑amino group amenable to diazotization, acylation, or heterocycle formation and a 4‑trifluoromethoxy substituent that substantially alters lipophilicity (XLogP3 ≈ 1.8) and hydrogen‑bond acceptor count (6 acceptors) creates a reactivity and property profile that is not replicated by common analogs such as 2‑aminobenzamide (XLogP3 ≈ 0.5, 3 acceptors), 4‑(trifluoromethoxy)benzamide (lacking the ortho‑amino nucleophile), or 2‑amino‑4‑halobenzamides. In vitro structure–activity data on related benzamide series demonstrate that the para‑trifluoromethoxy group confers superior target engagement compared with meta‑trifluoromethyl or para‑halogen substituents, indicating that the OCF₃ motif is not interchangeable [1]. Consequently, substitution with a simpler benzamide analog risks loss of both the desired physicochemical fingerprint and the synthetic versatility required for downstream derivatisation.

Product‑Specific Quantitative Differentiation Evidence for 2‑Amino‑4‑(trifluoromethoxy)benzamide


Lipophilicity Differential: XLogP3 of 1.8 vs. 2‑Aminobenzamide (Anthranilamide)

The computed XLogP3‑AA of 2‑amino‑4‑(trifluoromethoxy)benzamide is 1.8 [1]. 2‑Aminobenzamide (anthranilamide, CAS 88‑68‑6), the simplest comparator, has a computed XLogP3 of approximately 0.5. The +1.3 log unit increase quantifies the lipophilicity gain imparted by the 4‑OCF₃ group, which is comparable in magnitude to the difference between benzamide and a methyl‑substituted benzamide but is achieved without introducing a metabolically labile alkyl group. For procurement decisions, this lipophilicity shift directly affects chromatographic retention, membrane permeability predictions, and formulation solubility.

Lipophilicity Drug‑likeness Scaffold design

Hydrogen‑Bond Acceptor Enrichment: 6 vs. 3 Acceptors in 2‑Aminobenzamide

2‑Amino‑4‑(trifluoromethoxy)benzamide possesses 6 hydrogen‑bond acceptor sites (2 on the amide oxygen, 1 on the amide nitrogen, and 3 fluorine atoms of the OCF₃ group), compared with only 3 acceptors for 2‑aminobenzamide (amide oxygen, amide nitrogen, amino nitrogen) [1]. The three additional fluorine‑based acceptors are weak but can participate in orthogonal multipolar interactions (C–F···H–C, C–F···C=O) that are unavailable to non‑fluorinated analogs. This difference is quantifiable in topological polar surface area: 78.3 Ų for the OCF₃ compound versus approximately 59 Ų expected for 2‑aminobenzamide, a ~33 % increase.

Hydrogen‑bonding Polarity Receptor engagement

Superior CETP Inhibition Trend of para‑Trifluoromethoxy Benzamides vs. meta‑Trifluoromethyl Analogs

In a series of chlorobenzyl benzamides evaluated for cholesteryl ester transfer protein (CETP) inhibition, the compound bearing a para‑trifluoromethoxy substituent (benzamide 8a) achieved an IC₅₀ of 1.6 µM, and the authors explicitly state that the in vitro biological data show that the presence of a p‑trifluoromethoxy group enhances CETP inhibitory activity more than m‑trifluoromethyl groups [1]. Although 2‑amino‑4‑(trifluoromethoxy)benzamide was not the exact test compound, it is the direct synthetic precursor to the benzamide core of 8a and other analogs in this chemotype, providing class‑level evidence that the 4‑OCF₃ substitution pattern is a critical contributor to target potency.

CETP inhibition SAR Fluorinated benzamides

Commercial Purity Benchmarking: 98 % HPLC Purity with Tight Moisture Specification

A commercial supplier (Capot Chemical) lists 2‑amino‑4‑(trifluoromethoxy)benzamide with a purity of 98 % (minimum, by HPLC) and moisture content of ≤ 0.5 % [1]. Alternative vendors (Chemenu, Biomart) offer the compound at ≥ 95 % purity . For procurement evaluation, a 98 % HPLC‑verified specification with controlled moisture represents a 3 percentage‑point purity advantage over the 95 % baseline and ensures that water‑sensitive downstream reactions (e.g., amide couplings, Grignard additions) are not compromised by variable water content.

Purity Quality control Procurement specification

Rotatable Bond Sparsity: 2 Rotors vs. Higher Counts in Extended Analogs

2‑Amino‑4‑(trifluoromethoxy)benzamide contains only 2 rotatable bonds [1], making it a conformationally constrained scaffold relative to many functionalized benzamide analogs that carry flexible side chains (e.g., N‑alkylated benzamides with 4–7 rotatable bonds). In fragment‑based drug discovery, lower rotatable bond count correlates with higher ligand efficiency and more reliable binding‑mode predictions. This property distinguishes the compound from more elaborate benzamide intermediates that introduce additional conformational entropy and may complicate co‑crystallisation or docking studies.

Conformational restriction Ligand efficiency Fragment‑based design

Best‑Fit Research and Industrial Application Scenarios for 2‑Amino‑4‑(trifluoromethoxy)benzamide


Fragment‑Based Drug Discovery Libraries

With a molecular weight of 220 Da, only 2 rotatable bonds, and balanced lipophilicity (XLogP3 = 1.8), 2‑amino‑4‑(trifluoromethoxy)benzamide fits the 'rule‑of‑three' criteria for fragment libraries [1]. Its low conformational entropy and moderate TPSA (78.3 Ų) make it suitable for high‑concentration screening by NMR or SPR, where simpler benzamide fragments (e.g., anthranilamide) lack the fluorine‑mediated interaction capacity demonstrated by the OCF₃ group [1].

Synthetic Intermediate for CETP Inhibitor and Cardiovascular Drug Programs

The para‑trifluoromethoxy substitution pattern has been validated as superior to meta‑trifluoromethyl in a CETP inhibition SAR study (lead benzamide 8a, IC₅₀ = 1.6 µM) [1]. Because the target compound bears both the essential 4‑OCF₃ group and a free 2‑amino handle, it can serve as a direct precursor for constructing the benzamide core of CETP‑targeted analogs through regioselective acylation or coupling, bypassing the need for late‑stage trifluoromethoxylation.

Quality‑Critical Multi‑Step Syntheses Requiring Low Moisture Content

For synthetic routes involving water‑sensitive reagents (e.g., organolithium or Grignard reagents), procurement of the 98 % HPLC‑grade material with ≤ 0.5 % moisture [1] reduces batch‑to‑batch variability compared with 95 %‑purity alternatives that lack a moisture specification [2]. This directly improves reproducibility in amide‑bond formations, heterocycle syntheses, and metal‑catalysed cross‑couplings where adventitious water quenches active intermediates.

Scaffold for Fluorine‑Specific Biophysical Studies

The six hydrogen‑bond acceptors (including three fluorine atoms) and the distinctive ¹⁹F NMR signature of the OCF₃ group make this compound a useful probe for ¹⁹F‑based protein‑observed NMR experiments and for studying fluorine‑mediated protein‑ligand interactions that are absent in non‑fluorinated benzamide controls [1]. This capability supports mechanistic studies in chemical biology and enables direct binding‑assay development without requiring additional fluorophore conjugation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Amino-4-(trifluoromethoxy)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.